

MRL-650 chemical structure and properties

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Compound of Interest		
Compound Name:	MRL-650	
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An In-depth Technical Guide to MRL-650: A Selective Cannabinoid-1 Receptor Inverse Agonist

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid-1 (CB1) receptor.[1][2][3][4][5][6] As a member of the 1,8-naphthyridinone class of compounds, MRL-650 has demonstrated significant potential in preclinical research, particularly in the context of metabolic disorders due to its anorexigenic effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to MRL-650 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MRL-650 is a synthetic, small-molecule compound with a complex aromatic structure. Its systematic name is not readily available in the public domain, but its chemical formula is C25H18Cl3N3O3.[4][7][8]

Chemical Structure:

Physicochemical and Pharmacokinetic Properties:

A summary of the key quantitative data for **MRL-650** is presented in the table below. This data is crucial for understanding its behavior in biological systems and for designing further experiments.



Property	Value	Reference
Molecular Formula	C25H18Cl3N3O3	[4][7][8]
Molecular Weight	514.79 g/mol	[4]
CAS Number	852315-00-5	[4][7]
IC50 for CB1 Receptor	7.5 nM	[1][2][3][5]
IC50 for CB2 Receptor	4100 nM	[1][2][3][5]
Pharmacokinetic Half-life (t1/2)	[4]	
Sprague-Dawley rats	>8 h	[4]
C57BL/6 mice	>8 h	[4]
Beagles	>24 h	[4]
Rhesus macaques	22 h	[4]

Mechanism of Action and Signaling Pathways

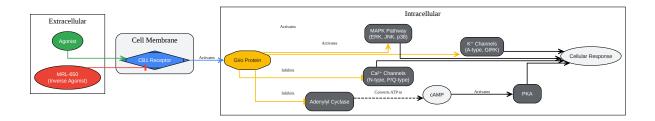
MRL-650 functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins.[2][4] As an inverse agonist, **MRL-650** not only blocks the action of agonists but also reduces the basal constitutive activity of the CB1 receptor.

Upon binding of an agonist, the CB1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][4]

As an inverse agonist, **MRL-650** is expected to produce the opposite effects of an agonist on these signaling pathways, leading to an increase in adenylyl cyclase activity and a decrease in MAPK signaling, where there is basal tone.

Below is a diagram illustrating the canonical CB1 receptor signaling pathway, which **MRL-650** modulates.





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Caption: Canonical CB1 receptor signaling pathway modulated by agonists and MRL-650.

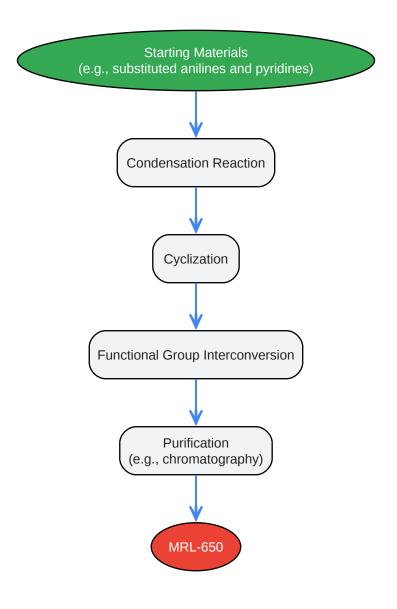
Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of MRL-650, based on the methodologies described for similar 1,8-naphthyridinone derivatives.[9]

1. Synthesis of MRL-650 (Compound 14 in Debenham et al., 2006):

The synthesis of **MRL-650** is achieved through a multi-step process, characteristic of the synthesis of functionalized 1,8-naphthyridinones. A generalized workflow is depicted below.





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Caption: Generalized synthetic workflow for MRL-650.

- Detailed Methodology: The synthesis involves the condensation of an appropriately substituted aminopyridine with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization to form the 1,8-naphthyridinone core. Subsequent functionalization, such as N-alkylation and amide coupling reactions, are performed to introduce the required substituents. The final compound is purified by column chromatography or recrystallization. Characterization is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
- 2. In Vitro CB1 Receptor Binding Assay:



This assay is used to determine the binding affinity (IC50) of MRL-650 for the CB1 receptor.

- Detailed Methodology:
 - Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
 - Binding Reaction: The cell membranes are incubated with a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of MRL-650 in a suitable binding buffer.
 - Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
 - Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
 - Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.
 - Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.

3. In Vivo Feeding Study in Rodents:

This experiment evaluates the anorexigenic effects of MRL-650.

- Detailed Methodology:
 - Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. The animals are individually housed and acclimated to the experimental conditions.
 - Dosing: MRL-650 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3 mg/kg). A vehicle control group is also included.
 - Food Intake Measurement: Following drug administration, pre-weighed food is provided,
 and food consumption is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours).



 Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

MRL-650 is a well-characterized, potent, and selective CB1 receptor inverse agonist with demonstrated in vivo efficacy in reducing food intake. Its favorable pharmacokinetic profile across multiple species makes it a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, particularly in the field of metabolic diseases. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers working with this compound.

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